Seldane-D - 123245-78-3

Seldane-D

Catalog Number: EVT-1178826
CAS Number: 123245-78-3
Molecular Formula: C42H57ClN2O3
Molecular Weight: 673.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Name: Terfenadine and pseudoephedrine combination
  • Type: Antihistamine and decongestant
  • Therapeutic Use: Treatment of allergic rhinitis and nasal congestion
Synthesis Analysis

The synthesis of terfenadine, the primary active ingredient in Seldane-D, involves several steps that can be summarized as follows:

  1. Starting Material: The synthesis begins with an appropriate aldehyde which undergoes reductive amination.
  2. Reagents and Conditions:
    • The reaction typically utilizes inert solvents such as tetrahydrofuran or diethyl ether.
    • Temperature control is critical to avoid side reactions.
    • The addition of reagents must be done slowly to maintain the desired temperature throughout the reaction process.
  3. Final Product Formation: The synthesis may involve protecting groups for hydroxyl functionalities and subsequent deprotection steps to yield terfenadine in its active form .
Molecular Structure Analysis

Terfenadine Structure

  • Molecular Formula: C32H41NO2C_{32}H_{41}NO_2
  • Molar Mass: Approximately 471.685g/mol471.685\,g/mol
  • Chirality: Terfenadine is a racemic mixture.
  • Structural Features:
    • Contains a phenyl group and a piperidine ring.
    • The structure allows for significant interactions with histamine receptors.

Pseudoephedrine Structure

  • Molecular Formula: C10H15NOC_{10}H_{15}NO
  • Molar Mass: Approximately 165.232g/mol165.232\,g/mol
  • Chirality: Exists as a single enantiomer (D-form).

The combination of these two compounds results in a complex structure that facilitates their combined therapeutic effects.

Chemical Reactions Analysis

Seldane-D undergoes various metabolic reactions in the body:

  1. Metabolism of Terfenadine:
    • Primarily metabolized in the liver by cytochrome P450 3A4 to produce fexofenadine, which is the active metabolite responsible for antihistaminic effects.
    • Terfenadine itself can block potassium channels at higher concentrations, leading to potential cardiotoxicity.
  2. Interactions with Other Drugs:
    • Concomitant use with macrolide antibiotics or antifungals like ketoconazole can inhibit its metabolism, increasing plasma levels and risk of cardiac arrhythmias .
Mechanism of Action

Terfenadine

  • Acts as a selective antagonist for histamine H1 receptors, reducing symptoms of allergic reactions without causing sedation.
  • Its active metabolite, fexofenadine, maintains these antihistaminic properties while lacking the cardiotoxic effects associated with terfenadine.

Pseudoephedrine

Physical and Chemical Properties Analysis

Terfenadine

  • Solubility: Poorly soluble in water but soluble in organic solvents.
  • Stability: Sensitive to light and heat; requires careful storage conditions.

Pseudoephedrine

  • Solubility: Soluble in water; stable under normal conditions.
  • Physical State: Typically available as a crystalline solid.

Both compounds require specific handling due to their pharmacological activities and potential side effects.

Applications

Seldane-D was primarily used for:

  1. Management of Allergic Rhinitis: Reducing symptoms such as sneezing, runny nose, and itchy eyes.
  2. Relief from Nasal Congestion: Providing symptomatic relief during colds or allergies through the action of pseudoephedrine.

Despite its withdrawal from the market due to safety concerns, studies on terfenadine's mechanism have contributed significantly to understanding antihistamine pharmacology and drug interactions .

Pharmacological Profile of Seldane-D

Molecular Composition and Structural Analysis of Terfenadine-Pseudoephedrine Combination

Seldane-D (terfenadine/pseudoephedrine hydrochloride) represents a pharmacologically complex combination therapy incorporating two distinct molecular entities. Terfenadine (C₃₂H₄₁NO₂) features a diphenylmethylpiperidine backbone with a 4-tert-butylphenyl hydroxyl substituent, conferring specificity as a peripherally-selective antihistamine [1]. Its chemical structure includes a chiral center, though it was clinically administered as a racemic mixture. The molecule's lipophilic characteristics facilitate membrane penetration while its bulkiness limits central nervous system access, underpinning its non-sedating properties [1] [5].

Pseudoephedrine hydrochloride (C₁₀H₁₅NO·HCl) is a stereoisomer of ephedrine, featuring a β-hydroxyamino motif characteristic of sympathomimetic amines. The molecule possesses two chiral centers, with the (1S,2S) configuration exhibiting superior adrenergic activity. Its phenylalkylamine structure enables direct interaction with α-adrenergic receptors [3].

Table 1: Molecular Characteristics of Seldane-D Components

ComponentChemical FormulaMolecular WeightKey Structural FeaturesPhysicochemical Properties
TerfenadineC₃₂H₄₁NO₂471.68 g/molDiphenylmethylpiperidine group, tert-butylphenyl systemHigh lipophilicity (logP ~5.7), weak base
Pseudoephedrine HClC₁₀H₁₅NO·HCl201.69 g/molβ-hydroxyamino group, phenylalkylamine scaffoldWater-soluble crystalline solid, pKa 9.8

The therapeutic rationale for this combination leverages complementary mechanisms: terfenadine blocks histamine-mediated allergic responses while pseudoephedrine counteracts mucosal edema through vasoconstriction. Their physicochemical profiles enable co-formulation as extended-release tablets, with pseudoephedrine's hydrophilicity balancing terfenadine's lipophilicity [3].

Pharmacokinetic Properties of Seldane-D: Absorption, Metabolism, and Elimination

The pharmacokinetic profiles of terfenadine and pseudoephedrine exhibit significant divergence. Terfenadine undergoes extensive first-pass hepatic metabolism (>99%), resulting in negligible systemic concentrations of the parent compound under normal conditions. Peak plasma concentrations of its active carboxylate metabolite, fexofenadine, occur within 2-3 hours post-administration [1] [4]. Protein binding is approximately 70% for terfenadine, while fexofenadine exhibits 60-70% plasma protein binding [1].

Pseudoephedrine demonstrates more favorable oral bioavailability (≈85%) with peak plasma concentrations achieved within 1-2 hours. Its minimal hepatic metabolism (≈90% renal excretion unchanged) contrasts sharply with terfenadine's metabolic fate. Elimination half-life differs substantially: pseudoephedrine (5-8 hours) versus terfenadine's metabolite fexofenadine (14-18 hours) [3].

Table 2: Comparative Pharmacokinetic Parameters

ParameterTerfenadineFexofenadine (Metabolite)Pseudoephedrine
Oral bioavailability<1% (extensive first-pass)≈30%≈85%
TmaxNot applicable2-3 hours1-2 hours
Plasma half-life3.5 hours (parent)14-18 hours5-8 hours
Protein binding≈70%60-70%Minimal
Primary eliminationHepatic (CYP3A4)Renal (biliary)Renal (unchanged)
Active metabolitesFexofenadineNoneNone

Renal excretion patterns further differentiate the components: pseudoephedrine undergoes predominantly unchanged urinary elimination (≈90%), while terfenadine's metabolites appear in feces (60%) and urine (40%) [1] [3]. The combination's extended-release formulation modulates these kinetic profiles to sustain therapeutic effect through differential release kinetics [3].

Mechanism of Action: Dual Antihistaminic (H1-Receptor Antagonism) and Sympathomimetic Effects

The therapeutic efficacy of Seldane-D stems from complementary receptor-level actions. Terfenadine functions as a competitive inverse agonist at peripheral histamine H1 receptors, exhibiting high-affinity binding (Kd ≈4 nM) to the inactive receptor conformation. This interaction stabilizes the inactive state of Gq-protein-coupled receptors, suppressing constitutive signaling and histamine-mediated activation [1] [5]. The consequent blockade prevents histamine-induced increases in vascular permeability, bronchoconstriction, and sensory nerve activation, alleviating rhinorrhea, pruritus, and sneezing [5].

Pseudoephedrine operates through direct α-adrenergic receptor agonism, predominantly targeting vascular smooth muscle. Its mechanism involves norepinephrine displacement from neuronal storage vesicles and direct post-synaptic receptor stimulation. The compound exhibits approximately 75% of ephedrine's pressor activity, inducing mucosal vasoconstriction through α₁-adrenoceptor activation. This reduces nasal blood flow by 25-40% and diminishes mucosal edema and nasal airway resistance [3].

Table 3: Receptor Interactions and Signaling Effects

ComponentPrimary Receptor TargetSignaling MechanismPhysiological Effect
TerfenadineHistamine H1 receptorInverse agonism (stabilizes inactive state)Blocks histamine-induced vasodilation, capillary permeability
Pseudoephedrineα₁-adrenergic receptorDirect agonist (Gq-protein coupled)Vasoconstriction of nasal mucosa vessels

The pharmacodynamic synergy emerges from terfenadine's suppression of allergic mediators and pseudoephedrine's reversal of vascular engorgement. Neither component exhibits significant central nervous system activity at therapeutic doses due to terfenadine's limited blood-brain barrier penetration and pseudoephedrine's relatively weak central stimulant properties compared to ephedrine [1] [5].

Hepatic Metabolism Pathways: Cytochrome P450 3A4 Enzyme Interactions and Prodrug Dynamics

Terfenadine functions as a prodrug with critical dependence on hepatic cytochrome P450 3A4 for metabolic activation. The biotransformation involves sequential oxidations: initial alcohol dehydrogenation to the pharmacologically active azacyclonol metabolite fexofenadine (terfenadine carboxylate), followed by glucuronidation [1] [6]. This conversion occurs rapidly in the intestinal wall and liver, with fexofenadine accounting for >99% of measurable plasma activity [1] [8].

Cytochrome P450 3A4 represents the exclusive metabolic pathway for terfenadine bioactivation, rendering the compound exquisitely sensitive to enzymatic inhibition. Potent cytochrome P450 3A4 inhibitors such as ketoconazole, erythromycin, and grapefruit juice components can reduce terfenadine clearance by >80%, causing systemic accumulation of the parent compound [1] [6] [8].

Figure: Metabolic Pathway of Terfenadine

Terfenadine  │  ├─ Cytochrome P450 3A4 Oxidation → Terfenadine Aldehyde Intermediate  │  └─ Aldehyde Dehydrogenase → Fexofenadine (active acid metabolite)  │  └─ UDP-Glucuronosyltransferase → Fexofenadine Glucuronide (inactive)  

Cytochrome P450 3A4 inducers (e.g., rifampin, carbamazepine, phenobarbital) accelerate terfenadine metabolism, reducing fexofenadine plasma concentrations by up to 90% and potentially compromising therapeutic efficacy [2] [6]. The enzyme's genetic polymorphism contributes to interindividual variability in terfenadine metabolism, though less profoundly than for cytochrome P450 2D6 or cytochrome P450 2C19 substrates [6].

Pseudoephedrine undergoes minimal hepatic metabolism (<10%), with approximately 90% excreted renally unchanged. Consequently, cytochrome P450 3A4 modulators significantly impact terfenadine pharmacokinetics without substantially altering pseudoephedrine disposition [3]. This metabolic dissociation created complex pharmacokinetic interactions when co-administered with cytochrome P450 3A4 inhibitors, as terfenadine accumulation occurred without corresponding pseudoephedrine concentration changes.

Cardiotoxic Mechanisms: Potassium Channel Blockade (Human Ether-à-go-go-Related Gene Inhibition) and QT Prolongation

The cardiotoxicity of unmetabolized terfenadine stems primarily from potent inhibition of the human ether-à-go-go-related gene-encoded potassium channel (Kv11.1). This voltage-gated channel mediates the rapid delayed rectifier potassium current (IKr), critical for cardiac repolarization [1] [7]. Terfenadine binds to the channel's inner cavity with nanomolar affinity (IC₅₀ ≈200 nM), substantially exceeding its antihistaminic potency [1] [4].

Human ether-à-go-go-related gene inhibition prolongs the cardiac action potential duration, manifesting electrocardiographically as QT interval elongation. At therapeutic concentrations under normal metabolism, plasma terfenadine levels remain undetectable. However, cytochrome P450 3A4 inhibition enables terfenadine accumulation, achieving concentrations >100 nM that produce >50% human ether-à-go-go-related gene current suppression [1] [7]. This creates a substrate for torsades de pointes, characterized by:

  • Action potential duration heterogeneity across myocardial layers
  • Early afterdepolarizations triggering re-entrant circuits
  • Polymorphic ventricular tachycardia progressing to ventricular fibrillation [7]

Table 4: Cardiac Ion Channel Effects of Terfenadine vs. Metabolite

ParameterTerfenadineFexofenadine
Human ether-à-go-go-related gene inhibitionPotent (IC₅₀ ≈200 nM)Negligible (>10 μM)
Sodium channel blockadeModerate (IC₅₀ ≈1 μM)None
Calcium channel modulationWeak (L-type IC₅₀ >5 μM)None
Action potential prolongationSignificant (≥30% at 1 μM)Absent
QT interval effectConcentration-dependent prolongationNo effect

The cardiotoxic potential is amplified by pseudoephedrine's sympathomimetic actions, which increase heart rate and myocardial oxygen demand. While pseudoephedrine alone exhibits minimal direct ion channel effects, its hemodynamic impact exacerbates electrical instability in the presence of human ether-à-go-go-related gene blockade [3]. Additional risk factors include hypokalemia, structural heart disease, and bradycardia, which magnify repolarization abnormalities caused by human ether-à-go-go-related gene inhibition [1] [4].

Fexofenadine, the primary active metabolite, lacks significant human ether-à-go-go-related gene affinity at therapeutic concentrations (>1000-fold reduced potency), explaining its superior cardiac safety profile. This critical metabolic dependence underpinned Seldane-D's withdrawal when cytochrome P450 3A4 interactions revealed the inherent vulnerability of the prodrug design [1] [4].

Properties

CAS Number

123245-78-3

Product Name

Seldane-D

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride

Molecular Formula

C42H57ClN2O3

Molecular Weight

673.4 g/mol

InChI

InChI=1S/C32H41NO2.C10H15NO.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3;3-8,10-12H,1-2H3;1H/t;8-,10+;/m.0./s1

InChI Key

ZMKDJNCMGOQKLZ-MNIONDOCSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl

Synonyms

Seldane-D

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.